Cas no 1803599-58-7 (1-Cyclopropyl-1-methylhydrazine hydrochloride)

1-Cyclopropyl-1-methylhydrazine hydrochloride 化学的及び物理的性質
名前と識別子
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- 1-cyclopropyl-1-methylhydrazine hydrochloride
- 1-cyclopropyl-1-methylhydrazine;hydrochloride
- 1-Cyclopropyl-1-methylhydrazine hydrochloride
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- インチ: 1S/C4H10N2.ClH/c1-6(5)4-2-3-4;/h4H,2-3,5H2,1H3;1H
- InChIKey: QWMVELSXFXJWKV-UHFFFAOYSA-N
- SMILES: Cl.N(C)(C1CC1)N
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 7
- 回転可能化学結合数: 1
- 複雑さ: 49.5
- トポロジー分子極性表面積: 29.3
1-Cyclopropyl-1-methylhydrazine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-192743-5.0g |
1-cyclopropyl-1-methylhydrazine hydrochloride |
1803599-58-7 | 95% | 5g |
$2525.0 | 2023-06-01 | |
Enamine | EN300-192743-0.1g |
1-cyclopropyl-1-methylhydrazine hydrochloride |
1803599-58-7 | 95% | 0.1g |
$301.0 | 2023-09-17 | |
Enamine | EN300-192743-1.0g |
1-cyclopropyl-1-methylhydrazine hydrochloride |
1803599-58-7 | 95% | 1g |
$871.0 | 2023-06-01 | |
Enamine | EN300-192743-10.0g |
1-cyclopropyl-1-methylhydrazine hydrochloride |
1803599-58-7 | 95% | 10g |
$3746.0 | 2023-06-01 | |
1PlusChem | 1P01BHC4-1g |
1-Cyclopropyl-1-methylhydrazine hydrochloride |
1803599-58-7 | 95% | 1g |
$1003.00 | 2025-03-19 | |
A2B Chem LLC | AW14500-10g |
1-cyclopropyl-1-methylhydrazine hydrochloride |
1803599-58-7 | 95% | 10g |
$3979.00 | 2024-04-20 | |
1PlusChem | 1P01BHC4-250mg |
1-Cyclopropyl-1-methylhydrazine hydrochloride |
1803599-58-7 | 95% | 250mg |
$514.00 | 2025-03-19 | |
A2B Chem LLC | AW14500-100mg |
1-cyclopropyl-1-methylhydrazine hydrochloride |
1803599-58-7 | 95% | 100mg |
$352.00 | 2024-04-20 | |
A2B Chem LLC | AW14500-500mg |
1-cyclopropyl-1-methylhydrazine hydrochloride |
1803599-58-7 | 95% | 500mg |
$750.00 | 2024-04-20 | |
1PlusChem | 1P01BHC4-5g |
1-cyclopropyl-1-methylhydrazine hydrochloride |
1803599-58-7 | 95% | 5g |
$3183.00 | 2024-06-18 |
1-Cyclopropyl-1-methylhydrazine hydrochloride 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
1-Cyclopropyl-1-methylhydrazine hydrochlorideに関する追加情報
1-Cyclopropyl-1-methylhydrazine Hydrochloride: A Comprehensive Overview
1-Cyclopropyl-1-methylhydrazine hydrochloride (CAS No. 1803599-58-7) is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, also referred to as 1-cyclopropyl-1-methylhydrazine HCl, is a derivative of hydrazine, a nitrogen-containing compound with a wide range of applications in chemical synthesis and drug development. The molecule consists of a cyclopropyl group and a methyl group attached to the hydrazine backbone, making it a unique structure with potential for diverse chemical reactivity.
Recent studies have highlighted the importance of 1-cyclopropyl-1-methylhydrazine hydrochloride in the development of novel therapeutic agents. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the context of targeted drug delivery systems and enzyme inhibitors. The cyclopropyl group, known for its strained ring structure, contributes to the compound's stability and reactivity, making it an attractive candidate for various chemical transformations.
The synthesis of 1-cyclopropyl-1-methylhydrazine hydrochloride involves a multi-step process that typically begins with the preparation of hydrazine derivatives. The introduction of the cyclopropyl group is achieved through nucleophilic substitution reactions, while the methyl group is introduced via alkylation or other suitable methods. The final step involves protonation to form the hydrochloride salt, which enhances solubility and stability for further applications.
In terms of pharmacological applications, 1-cyclopropyl-1-methylhydrazine hydrochloride has shown promise in preclinical studies as a potential agent for treating neurodegenerative diseases. Its ability to modulate key signaling pathways involved in neuronal protection has been extensively investigated. For instance, studies have demonstrated its capacity to inhibit oxidative stress and reduce inflammation in models of Alzheimer's disease, suggesting its potential as a neuroprotective agent.
Moreover, the compound has been explored for its role in cancer therapy, particularly in the context of targeted drug delivery. Researchers have utilized its structural properties to design prodrugs that can selectively deliver anticancer agents to tumor cells. The cyclopropyl group's unique electronic properties enable efficient conjugation with other bioactive molecules, enhancing the overall efficacy of the drug delivery system.
The latest advancements in computational chemistry have also shed light on the molecular interactions of 1-cyclopropyl-1-methylhydrazine hydrochloride. Quantum mechanical simulations have revealed insights into its electronic structure and reactivity patterns, providing a deeper understanding of its behavior in different chemical environments. These findings are expected to guide future research into optimizing its properties for specific applications.
In conclusion, 1-cyclopropyl-1-methylhydrazine hydrochloride (CAS No. 1803599-58-7) is a versatile compound with significant potential in both chemical synthesis and pharmacological research. Its unique structure and reactivity make it an invaluable tool for developing innovative solutions across various scientific disciplines. As research continues to uncover new applications and mechanisms of action, this compound is poised to play a pivotal role in advancing modern medicine and materials science.
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